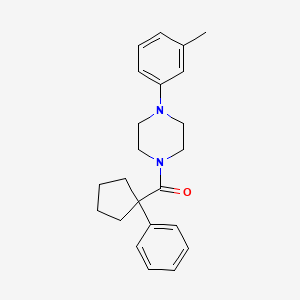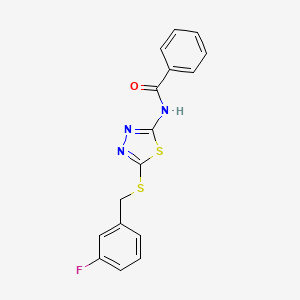
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound that is used in scientific research . It exhibits unique properties that make it suitable for various applications, including drug discovery and material science advancements.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,4,6-trisubstituted quinazoline derivatives has been described, which involved the use of microwave irradiation . Another study reported the hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-substituted benzamides .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using 1H NMR and FTIR spectroscopy, as well as MS and HRMS . For example, the structure of a compound was confirmed by 1H NMR (400 MHz, CDCl3), with signals at various chemical shifts corresponding to different types of protons .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, microwave irradiation was used for the synthesis of a series of novel fluorinated 1,2,4-triazole derivatives . Another study reported the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one compound was described as white crystals with a melting point of 151–153 °C . The 1H NMR (400 MHz, CDCl3) and FT-IR (cm−1) spectra of the compound were also reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of thiadiazole derivatives, including compounds related to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with halobenzoyl chlorides. These reactions lead to the formation of new nitro and sulfonamide derivatives with potential biological activities. An improved procedure has been proposed for the preparation of intermediate benzamides, highlighting the selective acylation and sulfonylation processes to introduce various functional groups (Shlenev et al., 2017).
Biological Activities
Several studies have been conducted to evaluate the biological activities of thiadiazole benzamide derivatives:
Anticancer and Antimicrobial Activities : Benzimidazole derivatives containing thiadiazole and other heterocyclic rings have shown α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds exhibit promising ABTS and DPPH scavenging activities, indicating potential applications in managing oxidative stress-related conditions (Menteşe et al., 2015).
Nematocidal Activity : Novel oxadiazole derivatives with a thiadiazole amide moiety have been synthesized and found to possess good nematocidal activity against Bursaphelenchus xylophilus, a pathogen responsible for pine wilt disease. This suggests potential agricultural applications in controlling nematode pests (Liu et al., 2022).
Photophysical Properties : N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles have been synthesized, demonstrating excellent photophysical properties. These include large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE), making them suitable for applications in fluorescence imaging and organic electronics (Zhang et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, the development of novel 1,2,4-triazole-based compounds which contained amide, thioether, and fluorinated structures could be of interest .
Eigenschaften
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-13-8-4-5-11(9-13)10-22-16-20-19-15(23-16)18-14(21)12-6-2-1-3-7-12/h1-9H,10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWUWOUNNWSMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2814915.png)
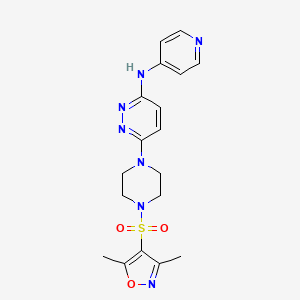
![2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide](/img/structure/B2814919.png)

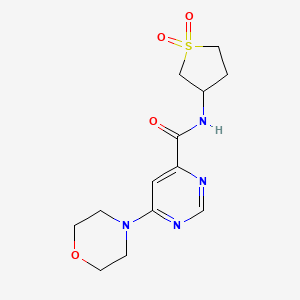
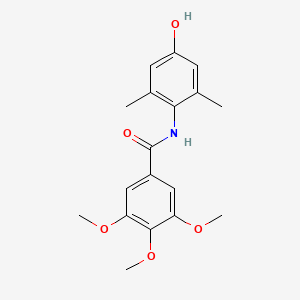
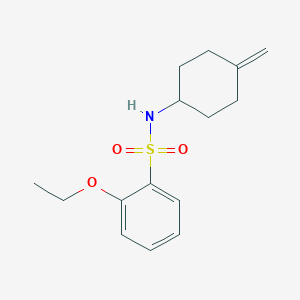
![7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2814928.png)
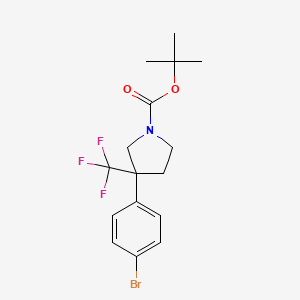
![N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2814933.png)
![2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2814934.png)
